
4-(苯硫基)苯甲醛
概述
描述
Synthesis Analysis
The synthesis of related benzaldehyde derivatives often involves nucleophilic substitution reactions, reduction, and oxidation processes. For example, a rapid and efficient synthetic method has been established for 2-((4-substituted phenyl) amino) benzaldehyde, which serves as an important intermediate for the synthesis of biologically active compounds, including anticancer drugs. This compound was synthesized from chloronicotinic acid and 4-substituted anilines through a series of steps including nucleophilic substitution, reduction, and oxidation, with an overall yield of 59.49% (Duan et al., 2017).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives reveals significant interactions, such as C-H...O hydrogen bonding, which plays a crucial role in their stability and reactivity. For instance, the crystal structure of 4-phenyl-benzaldehyde showcases a dimer linked by C=O and C9-H groups of adjacent molecules, highlighting the presence of C-H...O bonded forms in the liquid phase as evidenced by vibrational and NMR spectroscopy (Vaz et al., 2005).
Chemical Reactions and Properties
4-(Phenylthio)benzaldehyde participates in various chemical reactions, including the formation of benzaldehyde derivatives through electrochemical phenyl-carbonyl coupling reactions. This method has been shown to synthesize 4-(hydroxy(phenyl)methyl)benzaldehyde derivatives with high chemoselectivity, broad functional group compatibility, and environmental benignity, showcasing its potential applicability in diverse chemical syntheses (Zhang et al., 2023).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. These properties are influenced by the molecular structure, including the presence of specific functional groups and the overall molecular geometry. Research on related compounds, such as synthesis and properties of porphyrins, demonstrates how molecular modifications can affect physical properties like solubility and thermal stability (Ishida et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-(Phenylthio)benzaldehyde, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are influenced by its functional groups and molecular structure. Studies on similar compounds show how these properties are crucial for developing synthetic methods and understanding the mechanism of reactions, such as the enzymatic production of benzaldehyde from L-phenylalanine, offering insights into enzymatic processes for producing benzaldehyde derivatives with high efficiency (Takakura et al., 2022).
科学研究应用
有机反应中的合成和应用:
- Zhang Zhen-xue(2011)讨论了4-苯硫基苄氯的合成,该合成涉及用硫酚取代4-氟苯甲醛以获得4-(苯硫基)苯甲醛,随后进行还原和氯化(Zhang, 2011)。
- Kauffmann,Kriegesmann和Hamsen(1982)探讨了4-(苯硫基)苯甲醛在立体特异性羰基烯烃化反应中的应用,展示了它在有机合成中的实用性(Kauffmann, Kriegesmann, & Hamsen, 1982)。
苯甲醛的酶促生产:
- Takakura,Ono,Danjo和Nozaki(2022)报告了一种从L-苯丙氨酸高效生产苯甲醛的酶促过程,展示了4-(苯硫基)苯甲醛在生物技术应用中的相关性(Takakura et al., 2022)。
光催化和化学转化:
- Lima,Silva,Silva和Faria(2017)研究了对苄醇的选择性光催化转化为苯甲醛,突出了4-(苯硫基)苯甲醛在光催化过程中的潜在应用(Lima et al., 2017)。
- Sharma,Soni和Dalai(2012)描述了硫酸化Ti-SBA-15催化剂在苄醇氧化为苯甲醛中的应用,表明了4-(苯硫基)苯甲醛在催化氧化反应中的相关性(Sharma, Soni, & Dalai, 2012)。
风味和香气化学:
- Chu和Yaylayan(2008)研究了苯乙醛的形成,这是与4-(苯硫基)苯甲醛相关的化合物,有助于理解风味和香气化学(Chu & Yaylayan, 2008)。
有机化合物的合成和表征:
- Duan,Li,Tang,Li和Xu(2017)讨论了2-((4-取代苯基)氨基)苯甲醛的合成,这是合成生物活性化合物的重要中间体,突出了4-(苯硫基)苯甲醛在药物化学中的实用性(Duan et al., 2017)。
安全和危害
The safety information for 4-(Phenylthio)benzaldehyde indicates that it has hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
作用机制
Biochemical Pathways
It’s synthesized via the β-oxidative pathway in peroxisomes . More research is needed to determine if 4-(Phenylthio)benzaldehyde affects similar pathways.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown. It’s known that the compound is a solid or liquid at room temperature and should be stored under an inert atmosphere at 2-8°c .
Result of Action
The molecular and cellular effects of 4-(Phenylthio)benzaldehyde’s action are currently unknown . More research is needed to understand the impact of this compound at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored under an inert atmosphere at 2-8°c to maintain its stability .
属性
IUPAC Name |
4-phenylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBWBPUFMZCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153019 | |
| Record name | Benzaldehyde, p-phenylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylthio)benzaldehyde | |
CAS RN |
1208-88-4 | |
| Record name | 4-(Phenylthio)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, p-phenylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, p-phenylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(phenylthio)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a common synthetic route for producing 4-(phenylthio)benzaldehyde?
A: A highly efficient method involves the substitution reaction between 4-bromobenzaldehyde and thiophenol, catalyzed by potassium carbonate and copper iodide. This method yields 4-(phenylthio)benzaldehyde with a yield of 85.2%. []
Q2: How is the structure of 4-(phenylthio)benzaldehyde confirmed?
A: The synthesized compound can be characterized using various analytical techniques. These include elemental analysis and infrared (IR) spectroscopy to confirm its structure. [] Further structural confirmation can be obtained through nuclear magnetic resonance (1H-NMR) spectroscopy and mass spectrometry (MS). []
Q3: What is a notable application of 4-(phenylthio)benzaldehyde in materials science?
A: 4-(Phenylthio)benzaldehyde serves as a precursor for synthesizing new thiolated nitrophenylhydrazone crystals with potential applications in nonlinear optics. When reacted with 4-nitrophenylhydrazone, it forms crystals that exhibit both λ-shaped packing due to hydrogen bonding and a herringbone-shaped packing arising from the biphenyl sulfane groups. This unique packing arrangement contributes to a significant macroscopic second-order nonlinearity, making it a promising material for nonlinear optical devices. []
Q4: Beyond nonlinear optics, what other applications are being explored for 4-(phenylthio)benzaldehyde derivatives?
A: Researchers are investigating the use of 4-(phenylthio)benzaldehyde as a building block for synthesizing novel furan, pyrimidine, and pyrimido(1,2-a)pyrimidine derivatives containing the diphenyl sulfide moiety. These compounds exhibit promising antibacterial and antifungal activities in vitro against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. This suggests their potential as lead compounds for developing new antimicrobial agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



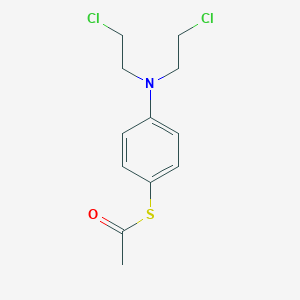
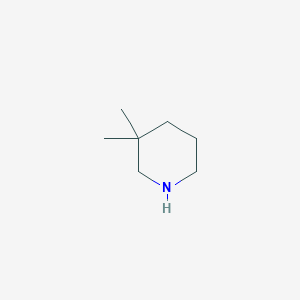

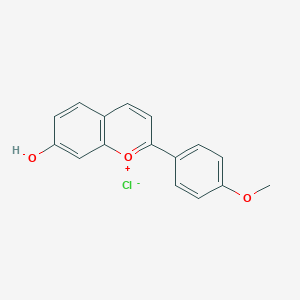
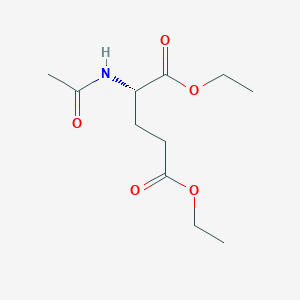
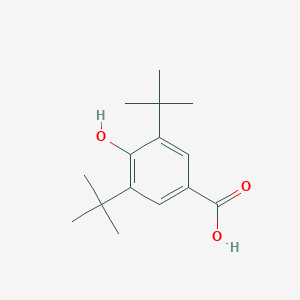
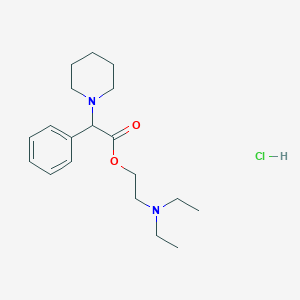
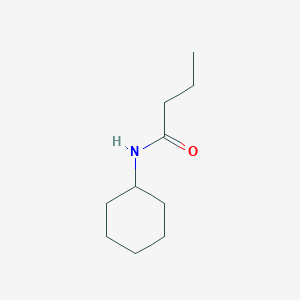
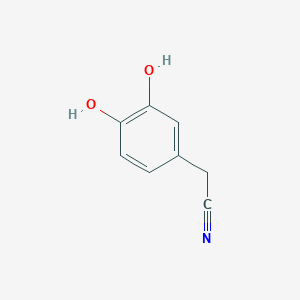
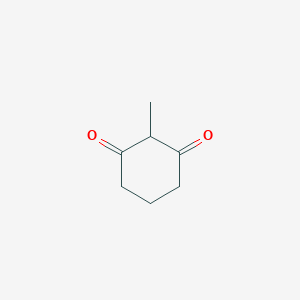
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
